molecular formula C12H18N6O2S B12384681 Cyanazine-3-mercaptopropanoic acid

Cyanazine-3-mercaptopropanoic acid

Cat. No.: B12384681
M. Wt: 310.38 g/mol
InChI Key: SBUQWANEDYMKNF-UHFFFAOYSA-N
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Description

Cyanazine-3-mercaptopropanoic acid is a chemical compound known for its role as a coating hapten. It forms a stable carrier-hapten complex, which is significant in the development of polyclonal antibodies. The compound has a molecular formula of C₁₂H₁₈N₆O₂S and a molecular weight of 310.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanazine-3-mercaptopropanoic acid involves several steps. One common method includes the reaction of cyanazine with 3-mercaptopropanoic acid under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process may include steps such as crystallization and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Cyanazine-3-mercaptopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .

Scientific Research Applications

Cyanazine-3-mercaptopropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyanazine-3-mercaptopropanoic acid involves its ability to form stable complexes with carrier proteins. This property is crucial for its role in antibody production. The compound binds to specific molecular targets, facilitating the immune response and the generation of antibodies with high specificity and affinity .

Comparison with Similar Compounds

    3-Mercaptopropanoic acid: Shares the mercapto group but lacks the cyanazine moiety.

    Cyanazine: Contains the cyanazine structure but does not have the mercaptopropanoic acid component.

Uniqueness: Cyanazine-3-mercaptopropanoic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and form stable complexes. This dual functionality makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C12H18N6O2S

Molecular Weight

310.38 g/mol

IUPAC Name

3-[[4-(2-cyanopropan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C12H18N6O2S/c1-4-14-9-15-10(18-12(2,3)7-13)17-11(16-9)21-6-5-8(19)20/h4-6H2,1-3H3,(H,19,20)(H2,14,15,16,17,18)

InChI Key

SBUQWANEDYMKNF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)(C)C#N

Origin of Product

United States

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